3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a benzazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
(4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone: Evaluated for its neuropharmacological properties.
Uniqueness
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one stands out due to its unique benzazepinone core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C25H29N3O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C25H29N3O4/c1-31-22-14-20-8-9-28(24(29)16-21(20)15-23(22)32-2)18-25(30)27-12-10-26(11-13-27)17-19-6-4-3-5-7-19/h3-9,14-15H,10-13,16-18H2,1-2H3 |
InChI Key |
WDDOKTIZMWDXDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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